1-(2-Chloropyridin-3-yl)ethanol
Overview
Description
1-(2-Chloropyridin-3-yl)ethanol, also known as 2-chloropyridine-3-ethanol (CPE), is an organic compound with the linear formula C7H8ClNO . It has a molecular weight of 157.6 . The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is a liquid in its physical form .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 18 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 1 Pyridine .Physical and Chemical Properties Analysis
This compound is a liquid in its physical form . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 157.6 .Scientific Research Applications
Chemoenzymatic Synthesis
Enantiomerically pure (R)-2-chloro-1-(pyridin-3-yl)ethanol, closely related to 1-(2-Chloropyridin-3-yl)ethanol, has been prepared through a kinetic resolution process using Candida antarctica lipase. This compound was further converted into (R)-1-(pyridin-3-yl)-2-aminoethanol, a valuable moiety of beta3-adrenergic receptor agonists. This chemoenzymatic route underscores its significance in synthesizing optically active compounds for medicinal chemistry applications (Perrone et al., 2006).
Protecting Group in Polymer Chemistry
2-(Pyridin-2-yl)ethanol, analogous to this compound, has been utilized as a protecting group for methacrylic acid (MAA), highlighting its role in polymer synthesis. After polymerization, this protecting group can be selectively removed either chemically under alkaline conditions or thermally, showcasing its versatility and potential extensive use in the polymer community due to its stability under various conditions (Elladiou & Patrickios, 2012).
Ligand in Coordination Chemistry
The reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and subsequent complexation with CuII and CdII has been explored, leading to the synthesis of novel complexes. These complexes were characterized through various spectroscopic techniques and single-crystal X-ray diffraction, indicating potential applications in coordination chemistry and material science (Mardani et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
1-(2-chloropyridin-3-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMGQROBOUHKQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563054 | |
Record name | 1-(2-Chloropyridin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131674-39-0 | |
Record name | 1-(2-Chloropyridin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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